molecular formula C15H12O5 B127045 Pinobanksin CAS No. 548-82-3

Pinobanksin

Cat. No. B127045
CAS RN: 548-82-3
M. Wt: 272.25 g/mol
InChI Key: SUYJZKRQHBQNCA-LSDHHAIUSA-N
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Description

Pinobanksin is a flavonoid compound that has been identified as a significant constituent of propolis, a resinous substance produced by honeybees. It has been found in various studies to possess a range of biological activities, including anti-proliferative, antiangiogenic, and neuroprotective effects. Propolis, and by extension pinobanksin, is derived from the selective collection of exudates and bud secretions from several plants by bees .

Synthesis Analysis of Pinobanksin

The synthesis of pinobanksin and its derivatives has been explored through the isolation from natural sources such as Sonoran propolis. High-Performance Liquid Chromatography (HPLC), coupled with Photo-Diode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS), followed by preparative isolation and Nuclear Magnetic Resonance (NMR) spectroscopy, has been used to characterize and isolate pinobanksin and its ester derivatives .

Molecular Structure Analysis of Pinobanksin

Pinobanksin's molecular structure has been elucidated through spectroscopic methods, including NMR. The compound exists in various forms, including its ester derivatives, which have been identified for the first time in propolis samples. These derivatives include pinobanksin-3-O-propanoate, pinobanksin-3-O-butyrate, and pinobanksin-3-O-pentanoate .

Chemical Reactions Analysis of Pinobanksin

The chemical reactivity of pinobanksin has been studied in the context of its biological activities. It has been shown to induce apoptosis in cancer cells through the activation of caspases signaling pathways and modulation of mitochondrial membrane potential. Additionally, pinobanksin has been found to inhibit angiogenesis through the inactivation of the Raf/MEK/ERK pathway and activation of apoptotic signaling .

Physical and Chemical Properties Analysis of Pinobanksin

While the specific physical and chemical properties of pinobanksin are not detailed in the provided papers, its biological properties suggest it is a compound with significant therapeutic potential. It has been shown to improve cognitive function and reduce oxidative stress in rats with vascular dementia, suggesting its ability to cross the blood-brain barrier and exert neuroprotective effects. Moreover, pinobanksin has been found to inhibit the proliferation of SH-SY5Y cells, indicating its potential in the treatment of neurodegenerative diseases . Additionally, pinobanksin-3-cinnamate has been reported to ameliorate photoreceptor degeneration in a mouse model of retinitis pigmentosa, further highlighting its antioxidative and neuroprotective activities .

Scientific Research Applications

Antioxidant Properties

Pinobanksin, found in propolis, demonstrates significant antioxidant properties. A study analyzing Beijing propolis revealed that pinobanksin, along with other phenolic compounds, contributes to the antioxidant characteristics of propolis extracts. These findings suggest the potential of pinobanksin in natural antioxidant applications (Sun et al., 2015).

Effects on Antioxidant Activity

The antioxidant activity of pinobanksin and its ester derivatives has been studied using density functional theory (DFT) calculations. The research indicates that the hydrogen atom transfer (HAT) mechanism is most favorable in certain solvents, highlighting the significance of pinobanksin's structure and environment in its antioxidant efficacy (Zheng et al., 2018).

Apoptotic Induction in Cancer Cells

Pinobanksin demonstrates potential in cancer treatment through apoptotic induction. A study on B-cell lymphoma cancer cells showed that pinobanksin, along with its ester derivatives, induced apoptosis, suggesting its possible role in cancer therapy (Alday et al., 2015).

Anti-Inflammatory and Radical Scavenging Properties

Research on Chinese propolis samples, containing pinobanksin, showed significant anti-inflammatory effects and varied radical scavenging capacities. This study underlines the potential use of pinobanksin in developing anti-inflammatory treatments (Shi et al., 2012).

Antiangiogenic Effects

A study on the antiangiogenic potential of pinobanksin found that it induces apoptosis in human umbilical vein endothelial cells, mediated through the Raf/MEK/ERK pathway. These findings highlight its potential as an antiangiogenic agent, particularly in conditions where angiogenesis plays a crucial role (Bang & Ahn, 2021).

Antibacterial Properties

Pinobanksin, identified in Eremophila alternifolia, exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. This discovery supports the use of pinobanksin in antibacterial applications, especially against resistant strains (Biva et al., 2016).

Impact on Insulin Resistance

In a study investigating the effects of various compounds from propolis on insulin resistance, pinobanksin was found to be ineffective in ameliorating insulin resistance in HepG2 cells. This suggests that while pinobanksin has several therapeutic applications, its role in insulin resistance management may be limited (Liu et al., 2018).

Neuroprotective and Anti-Oxidative Activities

Pinobanksin-3-cinnamate, a derivative of pinobanksin, has shown potential in protecting against photoreceptor degeneration and improving cognition in animal models. These studies suggest its potential in treating retinal diseases and vascular dementia, where oxidative stress is a factor (Li et al., 2017); (Liu et al., 2015).

DNA Damage Protection

Research has demonstrated that pinobanksin compounds isolated from propolis exhibit an inhibitory effect on DNA single strand breakage, suggesting their potential in protecting DNA from oxidative damage (Han et al., 2010).

Safety And Hazards

The safety data sheet for Pinobanksin suggests avoiding inhalation of dusts and evacuating the danger area in case of an accident . It does not classify Pinobanksin as dangerous according to transport regulations .

Future Directions

Given its multifaceted pharmacological profile, Pinobanksin stands out as a promising scaffold for future drug discovery endeavors . This not only consolidates the current understanding of Pinobanksin’s bioactivities but also underscores its potential as a valuable candidate for advancing therapeutic interventions .

properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,14-17,19H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYJZKRQHBQNCA-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203287
Record name Pinobanksin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pinobanksin

CAS RN

548-82-3
Record name Pinobanksin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinobanksin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinobanksin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINOBANKSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK3ABR33DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,720
Citations
E Alday, D Valencia, AL Carreño, P Picerno… - Chemico-biological …, 2015 - Elsevier
… the first report of bioactivity of pinobanksin and some of its ester … Pinobanksin and some of its ester derivatives present in SP … apoptosis induction by pinobanksin and its ester derivatives. …
Number of citations: 74 www.sciencedirect.com
Y Dong, H Huang, M Zhao, D Sun-Waterhouse… - Journal of Functional …, 2016 - Elsevier
… of five dietary flavonoids pinobanksin, galangin, pinocembrin, … ranked in the order of pinobanksin > galangin > pinocembrin … revealed that galangin and pinobanksin could enter into …
Number of citations: 77 www.sciencedirect.com
BR Xin, JF Liu, J Kang, WP Chan - Molecular & Cellular Toxicology, 2014 - Springer
This study was to investigate the in vitro neuroprotective effects of (2R, 3S)-pinobanksin-3-cinnamate (PNC) in oxidative stress-induced neurodegeneration models. Pre-incubation of …
Number of citations: 30 link.springer.com
HJ Bang, MR Ahn - Journal of Functional Foods, 2021 - Elsevier
… of pinobanksin in both in vitro and in vivo assays. We analyze the effects of pinobanksin on cell … We find that inhibition of tube formation by pinobanksin induces apoptosis with the partial …
Number of citations: 2 www.sciencedirect.com
YZ Zheng, G Deng, DF Chen, Q Liang, R Guo, ZM Fu - Food chemistry, 2018 - Elsevier
The effects of the ester group and solvent on the structure and antioxidant activity of pinobanksin were carried out using DFT calculation. First, the properties of the intramolecular …
Number of citations: 53 www.sciencedirect.com
H Liu, M Zhao, S Yang, DR Gong, DZ Chen… - Journal of natural …, 2015 - Springer
This study investigated the neuroprotective effects of (2R,3S)-pinobanksin-3-cinnamate (PNC) in rats with occlusion-damaged bilateral common carotid arteries. Administration with …
Number of citations: 34 link.springer.com
AA Loman - Canadian Journal of Botany, 1970 - cdnsciencepub.com
On 2% malt extract agar media containing 10% lodgepole pine heartwood meal, laccase-producing Peniophora pseudo-pini Weres. & Gibson and Fomes pini (Thore ex Fr.) Lloyd …
Number of citations: 34 cdnsciencepub.com
AA Loman - Canadian Journal of Botany, 1970 - cdnsciencepub.com
… Visible spectra of the pinobanksin-bis-diazotized benzidine complex in dimethylsulfoxide. Pinobanksin was extracted with acetone from lodgepole pine heartwood meal after inoculation …
Number of citations: 28 cdnsciencepub.com
Y Li, T Li, JZ Li, QS Wu - Cutaneous and Ocular Toxicology, 2017 - Taylor & Francis
As an inherited disorder caused by initial death of rod photoreceptors, retinitis pigmentosa is currently untreatable and usually leads to partial or complete blindness. (2R, 3S)-…
Number of citations: 4 www.tandfonline.com
H Zhang, GP Zhang, H Jiang, ZF Gong - Revista Brasileira de …, 2018 - SciELO Brasil
Flavones have the potential of being used as a dietary supplement for bone health promotion beyond calcium and vitamin D. Recent studies have showed that flavones enhanced bone …
Number of citations: 3 www.scielo.br

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